molecular formula C9H8N4O2S B12670153 4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol CAS No. 156645-09-9

4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol

Cat. No.: B12670153
CAS No.: 156645-09-9
M. Wt: 236.25 g/mol
InChI Key: MABDCYJGRURHCX-UHFFFAOYSA-N
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Description

4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a diazonium salt derived from 1,2-benzenediol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents (e.g., ethanol, methanol), and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis (programmed cell death) . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

4-((5-Methyl-1,3,4-thiadiazol-2-yl)azo)-1,2-benzenediol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

156645-09-9

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-6-2-3-7(14)8(15)4-6/h2-4,14-15H,1H3

InChI Key

MABDCYJGRURHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N=NC2=CC(=C(C=C2)O)O

Origin of Product

United States

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